molecular formula C5H8BrClN2O B8188686 1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride

1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride

Cat. No.: B8188686
M. Wt: 227.49 g/mol
InChI Key: ZFASQHHXIDWMPY-UHFFFAOYSA-N
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Description

1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride: is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 3-position and an ethylamine group at the 5-position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Bromination: The isoxazole ring is then brominated at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Ethylamine Group: The brominated isoxazole is reacted with ethylamine to introduce the ethylamine group at the 5-position.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and ethylamine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride can be compared with other similar compounds such as:

    1-(3-Bromo-isoxazol-5-yl)-ethanol: This compound has a hydroxyl group instead of an ethylamine group, which may affect its reactivity and applications.

    1-(3-Bromo-isoxazol-5-yl)-methylamine: The presence of a methylamine group instead of an ethylamine group can influence its chemical properties and biological activity.

    1-(3-Bromo-isoxazol-5-yl)-propylamine: The longer alkyl chain in this compound may alter its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O.ClH/c1-3(7)4-2-5(6)8-9-4;/h2-3H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFASQHHXIDWMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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